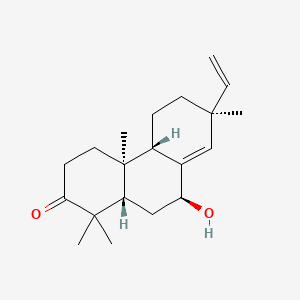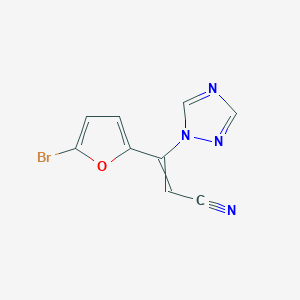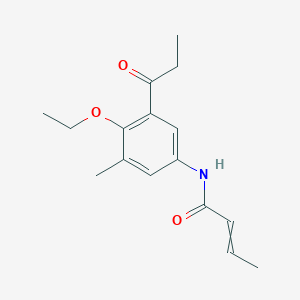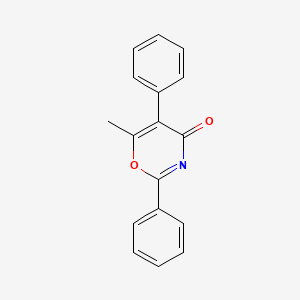
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one is a heterocyclic compound belonging to the oxazine family Oxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the target compound in good quantities. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing safer reagents to ensure high yield and purity.
化学反应分析
Types of Reactions: 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted oxazine compounds with various functional groups.
科学研究应用
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one has several applications in scientific research:
作用机制
The mechanism of action of 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate interaction . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
4H-Benzo[e][1,3]oxazin-4-ones: These compounds share a similar oxazine core but differ in their substituents and biological activities.
4H-Benzo[d][1,3]oxazin-4-ones: These analogs have been studied for their antimicrobial and anticancer properties.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with distinct substituents and applications.
Uniqueness: 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one stands out due to its specific methyl and diphenyl substituents, which confer unique chemical and biological properties. Its potential as a versatile intermediate in synthetic chemistry and its promising biological activities make it a compound of significant interest.
属性
CAS 编号 |
90062-23-0 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
6-methyl-2,5-diphenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C17H13NO2/c1-12-15(13-8-4-2-5-9-13)16(19)18-17(20-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI 键 |
MAFFZEJEVCBNTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


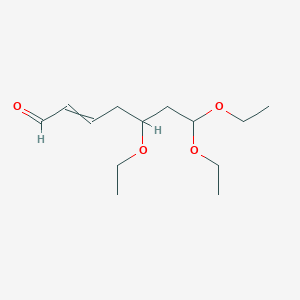
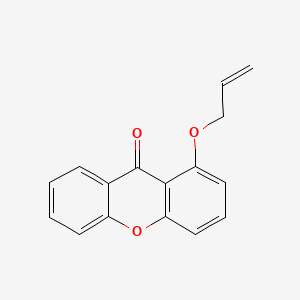
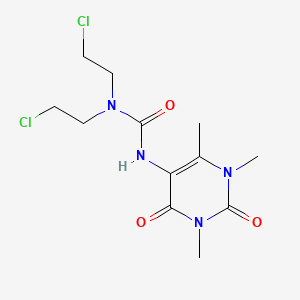
diphenylsilane](/img/structure/B14366539.png)
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)

![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
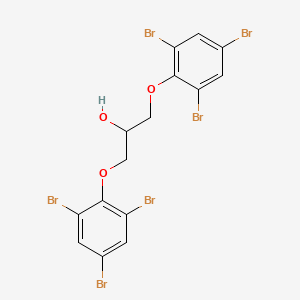
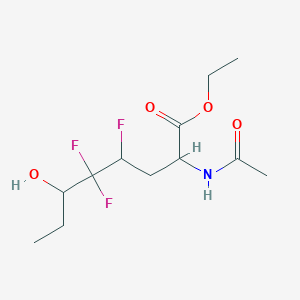
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
